N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrazole ring, a butyl group, and a trimethoxyphenyl moiety, making it an interesting subject for research in medicinal chemistry and other areas.
Vorbereitungsmethoden
The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the butyl and trimethoxyphenyl groups. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The butyl group can be introduced through a nucleophilic substitution reaction using butylamine .
Analyse Chemischer Reaktionen
N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine has shown potential in several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It has been used in studies investigating the mechanisms of action of tetrazole-containing compounds and their interactions with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell growth, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
N-(1-butyl-1H-tetraazol-5-yl)-N-(3,4,5-trimethoxybenzyl)amine can be compared with other tetrazole-containing compounds, such as:
1-butyl-1H-tetrazol-5-amine: This compound lacks the trimethoxyphenyl group, which may result in different biological activities and chemical properties.
3,4,5-trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but lacking the tetrazole ring may exhibit different mechanisms of action and applications.
The presence of both the tetrazole ring and the trimethoxyphenyl group in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
723754-22-1 |
---|---|
Molekularformel |
C15H23N5O3 |
Molekulargewicht |
321.37g/mol |
IUPAC-Name |
1-butyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C15H23N5O3/c1-5-6-7-20-15(17-18-19-20)16-10-11-8-12(21-2)14(23-4)13(9-11)22-3/h8-9H,5-7,10H2,1-4H3,(H,16,17,19) |
InChI-Schlüssel |
QZEYGRMFMJQBMK-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.